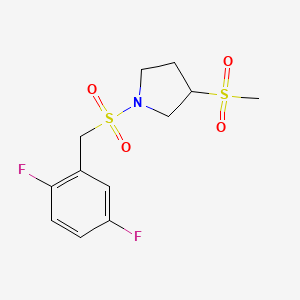
1-((2,5-Difluorobenzyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((2,5-Difluorobenzyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine represents a class of compounds that involve sulfonamide groups attached to a pyrrolidine ring. Such compounds are of interest due to their potential in various chemical reactions and properties that might lend themselves to applications in material science, pharmaceuticals, and organic synthesis. The incorporation of difluorobenzyl and methylsulfonyl groups could influence the electronic and steric properties of the molecule, affecting its reactivity and interactions.
Synthesis Analysis
Synthesis of pyrrolidine derivatives often involves strategies like 1,3-dipolar cycloaddition reactions, starting from suitable precursors such as alkenes, alkynes, or azides. For example, pyrroles have been synthesized from terminal alkynes and N-sulfonyl azides through 1-sulfonyl-1,2,3-triazoles (Kim et al., 2014). Although not directly related to the target compound, this method highlights the utility of sulfonamide groups in facilitating ring formation and introducing functional groups.
Molecular Structure Analysis
The molecular structure of sulfonamide-containing pyrrolidines can be quite complex, with substituents affecting the molecule's overall shape and electronic distribution. The introduction of difluorobenzyl and methylsulfonyl groups would likely influence the molecule's electron density and polarity, potentially affecting its ability to participate in hydrogen bonding and other non-covalent interactions.
Chemical Reactions and Properties
Sulfonamide-containing compounds can participate in various chemical reactions, including Michael addition, which is facilitated by the presence of electron-withdrawing groups that stabilize the carbanion intermediate. For instance, trifluoropropenylsulfonyl pyrrolidine derivatives have shown reactivity in Michael addition with selected nucleophiles (Tsuge et al., 1997).
Applications De Recherche Scientifique
Organic Synthesis Applications
Sulfonamides, such as those derived from pyrrolidine structures, have been identified as novel terminators in cationic cyclisations, facilitating the efficient formation of polycyclic systems. These compounds serve as critical intermediates in synthesizing complex organic molecules due to their ability to undergo smooth cyclization reactions, yielding pyrrolidines with high specificity (Haskins & Knight, 2002).
Material Science
In the realm of material science, the synthesis and characterization of novel soluble fluorinated polyamides containing pyrrolidine units, pyridine, and sulfone moieties have been reported. These materials exhibit remarkable properties such as high thermal stability, excellent solubility in organic solvents, and potential applications in creating advanced polymeric materials with low dielectric constants and high transparency (Liu et al., 2013).
Environmental Remediation
Compounds related to the pyrrolidine structure have been evaluated for their potential in environmental remediation, particularly in the oxidative degradation of persistent pollutants. For example, the heat-activated persulfate oxidation of perfluorinated compounds in groundwater demonstrates the potential of these chemical processes in in-situ remediation strategies, although challenges such as resistance to degradation by certain pollutants remain (Park et al., 2016).
Propriétés
IUPAC Name |
1-[(2,5-difluorophenyl)methylsulfonyl]-3-methylsulfonylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO4S2/c1-20(16,17)11-4-5-15(7-11)21(18,19)8-9-6-10(13)2-3-12(9)14/h2-3,6,11H,4-5,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQERTSMLDDVIMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(C1)S(=O)(=O)CC2=C(C=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

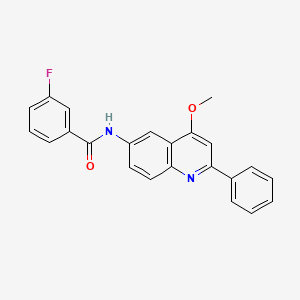
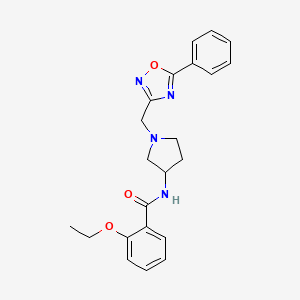
![N'-methyl-N'-[2-(methylsulfanyl)-4-quinazolinyl]benzenecarbohydrazide](/img/structure/B2482132.png)
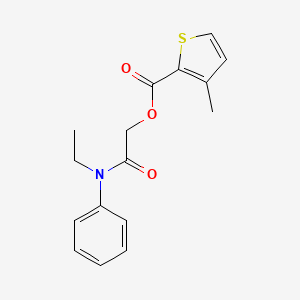
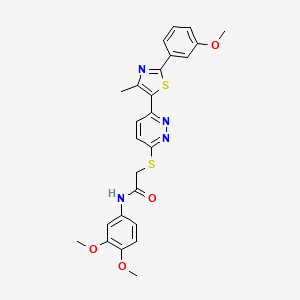
![3H-imidazo[4,5-b]pyridin-2-ylmethanamine dihydrochloride](/img/structure/B2482136.png)
![N-(2-chloro-4-methylphenyl)-2-((7-(3,4-dimethylphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2482139.png)
![3-Chloro-5-(2-methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2482141.png)
![N-[2-[3-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methoxybenzamide](/img/structure/B2482142.png)
![(3-Phenylbenzo[c]isoxazol-5-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone](/img/structure/B2482143.png)
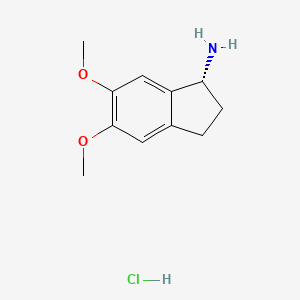
![N-[4-[[4-[(4-acetamidophenyl)sulfonylamino]phenyl]sulfamoyl]phenyl]acetamide](/img/structure/B2482151.png)
![2-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2482152.png)
![(Z)-3-(furan-2-ylmethyl)-5-((4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2482153.png)